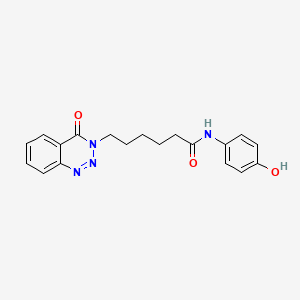

N-(4-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide

Description

N-(4-Hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a synthetic amide derivative featuring a benzotriazinone core linked to a hexanamide chain and a 4-hydroxyphenyl substituent. The 4-hydroxyphenyl group introduces polarity, influencing solubility and hydrogen-bonding interactions.

Properties

Molecular Formula |

C19H20N4O3 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

N-(4-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |

InChI |

InChI=1S/C19H20N4O3/c24-15-11-9-14(10-12-15)20-18(25)8-2-1-5-13-23-19(26)16-6-3-4-7-17(16)21-22-23/h3-4,6-7,9-12,24H,1-2,5,8,13H2,(H,20,25) |

InChI Key |

YSQIUNMHTUAMFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=CC=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzotriazinyl Group: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzotriazinyl moiety.

Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a phenolic compound.

Coupling with Hexanamide: The final step involves coupling the benzotriazinyl and hydroxyphenyl intermediates with hexanamide under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The benzotriazinyl group can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogenated compounds and strong bases or acids.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Reduced benzotriazinyl derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, while the benzotriazinyl group may participate in redox reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Fluorinated Phenyl Analogs

Examples :

- BH40918 : N-(3-Fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide (CAS: 880810-97-9)

- BH40923 : N-(3,4-Difluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide (CAS: 880811-11-0)

Structural Differences :

- The target compound substitutes the fluorophenyl groups in BH40918 and BH40923 with a 4-hydroxyphenyl moiety.

- Hydrogen Bonding: The -OH group enables stronger hydrogen-bonding interactions, which may improve binding affinity in biological targets. Molecular Weight: The target compound (estimated MW ~370–380) is slightly heavier than BH40918 (MW 354.38) and BH40923 (MW 372.37) due to the hydroxyl group.

Quinazolinone-Based Derivatives

Example :

- N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide

Structural Differences :

- The benzotriazinone core in the target compound is replaced with a quinazolinone (2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl) group.

- Impact on Bioactivity: Quinazolinones are associated with soluble epoxide hydrolase (sEH) inhibition, suggesting the benzotriazinone analog may target similar enzymes but with altered selectivity. The electron-deficient benzotriazinone system may exhibit distinct reactivity compared to quinazolinones.

Organophosphate Derivatives

Examples :

- Azinphos-ethyl (CAS: 2642-71-9): O,O-Diethyl-S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] phosphorodithioate

- Azinphos-methyl (CAS: 86-50-0): O,O-Dimethyl-S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] phosphorodithioate

Structural Differences :

- These pesticides share the benzotriazinone moiety but incorporate phosphorodithioate esters instead of amide linkages.

- Impact on Applications: The target compound’s amide structure reduces neurotoxicity risks compared to organophosphates, making it more suitable for therapeutic use. The phosphorodithioate group in Azinphos derivatives confers insecticidal activity via acetylcholinesterase inhibition, a mechanism absent in the amide-based target compound .

Heterocyclic Amides with Therapeutic Potential

Example :

- Goxalapladib (CAS: 412950-27-7): A naphthyridine-based acetamide used in atherosclerosis treatment.

Structural Differences :

- Goxalapladib features a 1,8-naphthyridine core, while the target compound uses a benzotriazinone system.

- Impact on Bioactivity: Naphthyridines often target metalloproteinases or inflammatory pathways, whereas benzotriazinones may interact with oxidoreductases or hydrolases. The hexanamide linker in both compounds suggests a role in modulating pharmacokinetic properties like half-life and tissue penetration .

Research Findings and Implications

- Synthetic Challenges : The 4-hydroxyphenyl group in the target compound may require protective strategies (e.g., acetylated intermediates) during synthesis to prevent oxidation, as seen in analogous hydrazide and triazole preparations .

- Characterization: IR and NMR data for related benzotriazinones (e.g., absence of νC=O at 1663–1682 cm⁻¹, presence of νNH at 3150–3319 cm⁻¹) provide a benchmark for confirming the target compound’s tautomeric form .

- Biological Relevance : Fluorinated analogs (BH40918, BH40923) highlight the role of substituent electronegativity in modulating bioactivity, suggesting the hydroxyl group in the target compound could enhance target binding via polar interactions .

Biological Activity

N-(4-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide, also known by its CAS number 1190273-43-8, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 353.33 g/mol. The compound features a hydroxyl group on a phenyl ring and a benzotriazine moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅N₅O₄ |

| Molecular Weight | 353.33 g/mol |

| CAS Number | 1190273-43-8 |

Enzyme Inhibition

Preliminary studies indicate that this compound may inhibit specific enzymes critical for tumor progression. The compound has shown promise in modulating pathways associated with cancer cell proliferation and survival.

The proposed mechanism involves the inhibition of methyltransferases and phosphatases that play significant roles in cellular signaling pathways. This modulation can lead to altered gene expression profiles in cancer cells, potentially reducing their growth and metastatic capabilities .

Case Studies

- In Vitro Studies :

- A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in decreased viability and increased apoptosis in tumor cells. The IC50 values indicated effective concentration levels for inhibiting cell growth.

- Animal Models :

- In vivo experiments using murine models of cancer have shown that administration of this compound led to significant tumor size reduction compared to control groups.

Toxicological Profile

Toxicological assessments are crucial for understanding the safety profile of this compound. Current data suggest low toxicity levels at therapeutic doses; however, further studies are needed to fully elucidate its safety margins and side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.